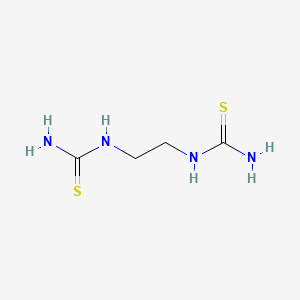
(Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxothiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxothiazolidin-4-one typically involves the condensation of appropriate aldehydes with thiazolidinone derivatives. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, purification techniques like crystallization or chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, (Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxothiazolidin-4-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.
Biology
Biologically, thiazolidinone derivatives have shown potential as antimicrobial, anti-inflammatory, and anticancer agents. Research into this compound may focus on its biological activity and potential therapeutic applications.
Medicine
In medicine, the compound may be investigated for its pharmacological properties, including its ability to interact with specific biological targets. Studies may explore its efficacy and safety as a drug candidate.
Industry
Industrially, the compound could be used in the development of new materials, agrochemicals, or other specialized applications.
Mechanism of Action
The mechanism of action of (Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxothiazolidin-4-one involves its interaction with molecular targets such as enzymes, receptors, or DNA. The specific pathways and targets depend on its biological activity and the context of its use.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Benzylidene derivatives: Often studied for their antimicrobial and anticancer activities.
Thioxothiazolidinones: A broader class with diverse biological activities.
Uniqueness
What sets (Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxothiazolidin-4-one apart is its specific substitution pattern, which may confer unique biological properties or reactivity compared to other similar compounds.
Properties
Molecular Formula |
C21H21NO4S2 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H21NO4S2/c1-4-25-16-9-7-15(8-10-16)22-20(23)19(28-21(22)27)13-14-6-11-17(26-5-2)18(12-14)24-3/h6-13H,4-5H2,1-3H3/b19-13- |
InChI Key |
NRUKKABNNZRBCX-UYRXBGFRSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OCC)OC)/SC2=S |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OCC)OC)SC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4E)-5-(3,4-dichlorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12143533.png)
![5-(3-ethoxyphenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12143535.png)

![(5Z)-3-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12143541.png)
![N-[(4-bromophenyl)(3,4,5,6-tetrahydro-2H-azepin-7-yl)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B12143547.png)

![N-(3-chlorophenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B12143565.png)
![4-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}butanoic acid](/img/structure/B12143569.png)
![(4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-phenylpyrrolidine-2,3-dione](/img/structure/B12143572.png)
![2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B12143577.png)
![N-[(2E)-4-(4-bromophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12143578.png)
![2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B12143584.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12143585.png)
